Cas no 814-29-9 (Tributylphosphine oxide)

Tributylphosphine oxide structure
Tributylphosphine oxide structure
Productnaam:Tributylphosphine oxide
CAS-nummer:814-29-9
MF:C12H27OP
MW:218.315944910049
MDL:MFCD00002082
CID:83091
PubChem ID:24850419

Tributylphosphine oxide Chemische en fysische eigenschappen

Naam en identificatie

    • Tributylphosphine oxide
    • Tri-n-butylphosphine oxide
    • Tri-n-butylphosphine
    • 1-dibutylphosphorylbutane
    • Tributylphosphine Ox
    • Butyphos
    • Phosphine oxide, tributyl-
    • Trisbutylphosphine oxide
    • Tributylfosfinoxid
    • Tributylfosfinoxid [Czech]
    • TRI-N-BUTYLPHOSPHINEOXIDE
    • tributylphosphane oxide
    • W58CDF8S4H
    • MNZAKDODWSQONA-UHFFFAOYSA-N
    • tributylphosphino-1-one
    • WLN: OP4&4&4
    • C12H27OP
    • Tributylphosphorus oxide
    • 1-dibutyl-phosphoryl-butane
    • tris(1-butyl)phosphine o
    • BRN 1761977
    • tributyl phosphine oxide
    • NSC-41935
    • UNII-W58CDF8S4H
    • NSC-65484
    • MFCD00002082
    • DTXSID2061149
    • NSC41935
    • Q27292323
    • TRIBUTYL PHOSPHINE OXIDE [USP-RS]
    • 1-(dibutylphosphoryl)butane
    • Oseltamivir Phosphate Imp. H (EP); Oseltamivir Imp. H (EP); Oseltamivir Phosphate Impurity H; Oseltamivir Impurity H
    • AKOS015843246
    • EINECS 212-394-3
    • Tributyl phosphine oxide, United States Pharmacopeia (USP) Reference Standard
    • Z1269111175
    • AI3-51001
    • OSELTAMIVIR PHOSPHATE IMPURITY H [EP IMPURITY]
    • InChI=1/C12H27OP/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H
    • FT-0675423
    • EN300-383692
    • Tributylphosphine oxide, 95%
    • NSC 65484
    • tris(1-butyl)phosphine oxide
    • D92417
    • AS-17756
    • NSC65484
    • T0921
    • NSC 41935
    • SCHEMBL152127
    • 814-29-9
    • NS00000666
    • A922795
    • Tributylphosphine Oxide (>85%)
    • Oseltamivir impurity H, European Pharmacopoeia (EP) Reference Standard
    • TBPO
    • Tributylphosphine oxide (ACI)
    • DB-009856
    • MDL: MFCD00002082
    • Inchi: 1S/C12H27OP/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3
    • InChI-sleutel: MNZAKDODWSQONA-UHFFFAOYSA-N
    • LACHT: O=P(CCCC)(CCCC)CCCC
    • BRN: 1761977

Berekende eigenschappen

  • Exacte massa: 218.18000
  • Monoisotopische massa: 218.18
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 9
  • Complexiteit: 137
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 17.1
  • Aantal tautomers: nothing
  • XLogP3: 3.1
  • Oppervlakte lading: 0

Experimentele eigenschappen

  • Kleur/vorm: Not determined
  • Dichtheid: 1501
  • Smeltpunt: 64-69 °C (lit.)
  • Kookpunt: 150 °C/1.5 mmHg(lit.)
  • Vlampunt: 150°C/1mm
  • Brekindex: 1.428
  • Oplosbaarheid: 55.7g/l
  • Waterverdelingscoëfficiënt: Soluble in water (56 g/L at 20°C).
  • PSA: 26.88000
  • LogboekP: 4.74980
  • Gevoeligheid: Hygroscopic
  • Oplosbaarheid: Not determined

Tributylphosphine oxide Beveiligingsinformatie

  • Symbool: GHS05 GHS07
  • Prompt:dangerous
  • Signaalwoord:Danger
  • Gevaarverklaring: H302,H312,H314,H332
  • Waarschuwingsverklaring: P280,P305+P351+P338,P310
  • Vervoersnummer gevaarlijk materiaal:UN 1759 8/PG 2
  • WGK Duitsland:3
  • Code gevarencategorie: 20/21/22-34
  • Veiligheidsinstructies: S26-S27-S28-S36/37/39-S45
  • RTECS:SZ1575000
  • Identificatie van gevaarlijk materiaal: C
  • PackingGroup:III
  • TSCA:Yes
  • Veiligheidstermijn:8
  • Gevaarklasse:8
  • Verpakkingsgroep:II
  • Risicozinnen:R22; R34
  • Opslagvoorwaarde:Store at room temperature

Tributylphosphine oxide Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-383692-0.05g
1-(dibutylphosphoryl)butane
814-29-9 95.0%
0.05g
$19.0 2025-03-21
Enamine
EN300-383692-0.1g
1-(dibutylphosphoryl)butane
814-29-9 95.0%
0.1g
$19.0 2025-03-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R002596-5g
Tributylphosphine oxide
814-29-9 98%
5g
¥41 2024-05-21
eNovation Chemicals LLC
D379803-50g
Tri-n-butylphosphine oxide
814-29-9 97%
50g
$320 2024-05-24
FUJIFILM
352-10242-25g
Tributylphosphine Oxide
814-29-9
25g
JPY 17,300 2021-12-01
abcr
AB119244-1 g
Tri-n-butylphosphine oxide, 97%; .
814-29-9 97%
1g
€79.60 2023-06-24
TRC
T773560-1g
Tributylphosphine Oxide
814-29-9
1g
$ 167.00 2023-09-05
FUJIFILM
354-10241-5g
Tributylphosphine Oxide
814-29-9
5g
JPY 7,000 2021-12-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T100648-100g
Tributylphosphine oxide
814-29-9 95%
100g
¥603.90 2023-09-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0001341
Tributylphosphine oxide
814-29-9 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23

Tributylphosphine oxide Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  20 °C; 3 h, 20 °C
Referentie
The Trityl-Cation Mediated Phosphine Oxides Reduction
Laye, Claire; et al, Advanced Synthesis & Catalysis, 2021, 363(12), 3035-3043

Synthetic Routes 2

Reactievoorwaarden
Referentie
Formation of iodides and esters from alcohols and tributyldiiodophosphorane and diiodotriphenylphosphorane
Haynes, Richard K.; et al, Australian Journal of Chemistry, 1982, 35(3), 517-24

Synthetic Routes 3

Reactievoorwaarden
Referentie
Photoreaction of the adduct between (η5-cyclopentadienyl)(1,2-dicyano-1,2-ethylenedithiolato)cobalt(III) and tributylphosphine. Oxygenation of coordinated phosphine by singlet oxygen
Hatano, Hiroshi; et al, Chemistry Letters, 1990, (7), 1089-92

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Sodium Solvents: 1,4-Dioxane ;  48 h, 60 °C
1.2 0.5 h, 25 °C
2.1 Reagents: Sodium Solvents: 1,4-Dioxane ;  24 h, 60 °C
2.2 0.5 h, 25 °C
Referentie
Selective C-P(O) Bond Cleavage of Organophosphine Oxides by Sodium
Zhang, Jian-Qiu ; et al, Journal of Organic Chemistry, 2020, 85(21), 14166-14173

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Dimethyldioxirane Solvents: Acetone ,  Dichloromethane
Referentie
Dimethyldioxirane conversion of phosphine sulfides and phosphorothioates into their corresponding oxygen analogs
Sanchez-Baeza, Francisco; et al, Tetrahedron Letters, 1990, 31(23), 3359-62

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane
Referentie
Efficient oxygenation of thiophosphoryl and selenophosphoryl groups using trifluoroacetic anhydride
Helinski, Jan; et al, Tetrahedron Letters, 1990, 31(28), 4081-4

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: N-(Dichlorophosphinyl)phosphorimidic trichloride Solvents: Toluene ,  Tetrahydrofuran ;  0.5 h, rt; 48 h, reflux
Referentie
The reaction of N-dichlorophosphoryl-P,P,P-trichlorophosphazene with alkyl Grignard reagents
Aslan, F.; et al, Heteroatom Chemistry, 2003, 14(5), 413-416

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Benzene ,  Water ;  5 h, rt
Referentie
Some reacting peculiarities of hydroxy aminoderivatives of bisphosphonium salts
Ovakimyan, M. Zh.; et al, Hayastani Kimiakan Handes, 2013, 66(1), 63-75

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Molybdate(1-), (4-aminobenzoato-κO)oxodiperoxy- (polymer-supported) Solvents: Dichloromethane
Referentie
Polymer supported anionic peroxomolybdenum complexes as new, mild, efficient and versatile oxidants in organic synthesis
Tamami, Bahman; et al, European Polymer Journal, 1999, 35(8), 1445-1450

Synthetic Routes 10

Reactievoorwaarden
1.1 Solvents: Methanol ;  16 h, reflux
Referentie
Syntheses and reactions of the bis-boryl oxide O(Bpin)2 (pin = O2C2Me4)
Hawkeswood, Sarah; et al, Dalton Transactions, 2005, (12), 2182-2187

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Sodium Solvents: 1,4-Dioxane ;  24 h, 60 °C
1.2 0.5 h, 25 °C
2.1 Reagents: Sodium Solvents: 1,4-Dioxane ;  24 h, 60 °C
2.2 0.5 h, 25 °C
Referentie
Selective C-P(O) Bond Cleavage of Organophosphine Oxides by Sodium
Zhang, Jian-Qiu ; et al, Journal of Organic Chemistry, 2020, 85(21), 14166-14173

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Potassium Solvents: Tetrahydrofuran ;  overnight, 25 °C
1.2 0.5 h, 25 °C
2.1 Reagents: Sodium Solvents: 1,4-Dioxane ;  24 h, 60 °C
2.2 0.5 h, 25 °C
Referentie
Selective C-P(O) Bond Cleavage of Organophosphine Oxides by Sodium
Zhang, Jian-Qiu ; et al, Journal of Organic Chemistry, 2020, 85(21), 14166-14173

Synthetic Routes 13

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran
2.1 Solvents: Water
Referentie
The mechanism of the Mitsunobu reaction. III. The use of tributylphosphine
Camp, David; et al, Australian Journal of Chemistry, 1992, 45(1), 47-55

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: Sodium Solvents: 1,4-Dioxane ;  24 h, 60 °C
1.2 0.5 h, 25 °C
2.1 Reagents: Sodium Solvents: 1,4-Dioxane ;  48 h, 60 °C
2.2 0.5 h, 25 °C
3.1 Reagents: Sodium Solvents: 1,4-Dioxane ;  24 h, 60 °C
3.2 0.5 h, 25 °C
Referentie
Selective C-P(O) Bond Cleavage of Organophosphine Oxides by Sodium
Zhang, Jian-Qiu ; et al, Journal of Organic Chemistry, 2020, 85(21), 14166-14173

Synthetic Routes 15

Reactievoorwaarden
1.1 Solvents: Benzene
Referentie
Dehydration induced by intramolecular redox character of a stable allylidenetributylphosphorane
Kawamura, Yasuhiko; et al, Tetrahedron Letters, 1997, 38(45), 7893-7896

Synthetic Routes 16

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ,  Water
1.2 -
Referentie
A simple synthesis and some synthetic applications of substituted phosphide and phosphinite anions
Tsvetkov, E. N.; et al, Synthesis, 1986, (3), 198-208

Synthetic Routes 17

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Chloroform ;  -2 °C; 2 d, rt
2.1 Reagents: Sodium hydroxide Solvents: Benzene ,  Water ;  5 h, rt
Referentie
Some reacting peculiarities of hydroxy aminoderivatives of bisphosphonium salts
Ovakimyan, M. Zh.; et al, Hayastani Kimiakan Handes, 2013, 66(1), 63-75

Synthetic Routes 18

Reactievoorwaarden
1.1 Reagents: Dimethyldioxirane Solvents: Acetone ,  Dichloromethane
Referentie
Dioxirane oxidations of compounds other than alkenes
Adam, Waldemar; et al, Organic Reactions (Hoboken, 2007, 69, 1-346

Synthetic Routes 19

Reactievoorwaarden
1.1 Reagents: Potassium tungstate (K2WO4) (Amberlyst A-26 bound) Solvents: 1,2-Dichloroethane
Referentie
Preparation and applications of a polymer supported peroxotungstate complex as a novel polymeric oxidizing agent
Tamami, Bahman; et al, Reactive & Functional Polymers, 2002, 50(2), 101-106

Synthetic Routes 20

Reactievoorwaarden
1.1 Reagents: Sodium Solvents: 1,4-Dioxane ;  24 h, 60 °C
1.2 0.5 h, 25 °C
Referentie
Selective C-P(O) Bond Cleavage of Organophosphine Oxides by Sodium
Zhang, Jian-Qiu ; et al, Journal of Organic Chemistry, 2020, 85(21), 14166-14173

Synthetic Routes 21

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ,  Hexane ;  24 h, -78 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referentie
Aryl group - a leaving group in arylphosphine oxides
Stankevic, Marek; et al, Tetrahedron, 2016, 72(6), 810-824

Synthetic Routes 22

Reactievoorwaarden
1.1 Reagents: Sodium Solvents: 1,4-Dioxane ;  24 h, 60 °C
1.2 0.5 h, 25 °C
2.1 Reagents: Sodium Solvents: 1,4-Dioxane ;  48 h, 60 °C
2.2 0.5 h, 25 °C
3.1 Reagents: Sodium Solvents: 1,4-Dioxane ;  24 h, 60 °C
3.2 0.5 h, 25 °C
Referentie
Selective C-P(O) Bond Cleavage of Organophosphine Oxides by Sodium
Zhang, Jian-Qiu ; et al, Journal of Organic Chemistry, 2020, 85(21), 14166-14173

Synthetic Routes 23

Reactievoorwaarden
Referentie
Product class 13: triakylphosphine oxides, sulfides, selenides, tellurides, and imides
Kilah, N. L.; et al, Science of Synthesis, 2009, 42, 595-632

Synthetic Routes 24

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride Solvents: Diethyl ether ;  0 °C
1.2 Solvents: Methanol ;  0 °C
1.3 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Dichloromethane ,  Water
Referentie
Preparation of tri-n-alkyl[32P]phosphine oxide for latent treatment of hepatic tumors
Choi, Kang-Hyuk; et al, Journal of the Korean Chemical Society, 2005, 49(2), 161-166

Synthetic Routes 25

Reactievoorwaarden
1.1 Catalysts: Benzoic acid Solvents: Tetrahydrofuran
Referentie
The mechanism of the Mitsunobu reaction. III. The use of tributylphosphine
Camp, David; et al, Australian Journal of Chemistry, 1992, 45(1), 47-55

Synthetic Routes 26

Reactievoorwaarden
1.1 Reagents: Sodium Solvents: 1,4-Dioxane ;  24 h, 60 °C
1.2 0.5 h, 25 °C
2.1 Reagents: Sodium Solvents: 1,4-Dioxane ;  24 h, 60 °C
2.2 0.5 h, 25 °C
Referentie
Selective C-P(O) Bond Cleavage of Organophosphine Oxides by Sodium
Zhang, Jian-Qiu ; et al, Journal of Organic Chemistry, 2020, 85(21), 14166-14173

Tributylphosphine oxide Raw materials

Tributylphosphine oxide Preparation Products

Tributylphosphine oxide Leveranciers

Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:814-29-9)Tributylphosphine oxide
Ordernummer:1730135
Voorraadstatus:in Stock
Hoeveelheid:Company Customization
Zuiverheid:98%
Prijsinformatie laatst bijgewerkt:Friday, 18 April 2025 17:03
Prijs ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:814-29-9)TRI-N-BUTYLPHOSPHINE OXIDE
Ordernummer:sfd21328
Voorraadstatus:in Stock
Hoeveelheid:200kg
Zuiverheid:99.9%
Prijsinformatie laatst bijgewerkt:Friday, 19 July 2024 14:39
Prijs ($):discuss personally

Tributylphosphine oxide Gerelateerde literatuur

Aanbevolen leveranciers
Jiangsu Xinsu New Materials Co., Ltd
(CAS:814-29-9)
SFD2165
Zuiverheid:99%
Hoeveelheid:25KG,200KG,1000KG
Prijs ($):Onderzoek
Amadis Chemical Company Limited
(CAS:814-29-9)Tributylphosphine oxide
A922795
Zuiverheid:99%
Hoeveelheid:25g
Prijs ($):199.0